5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a pyrimidine moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyrimidine Moiety: The pyrimidine derivative can be introduced via a nucleophilic substitution reaction.
Incorporation of the Thiophene Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the triazole core.
Final Assembly: The final compound is assembled through a series of condensation and protection-deprotection steps to ensure the correct functional groups are in place.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene and pyrimidine moieties.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the carboxamide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole, pyrimidine, and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups that can mimic biological molecules.
Medicine
Medically, this compound shows potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism by which 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the pyrimidine and thiophene groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the thiophen-2-ylmethyl group, which may affect its biological activity.
1-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: Does not have the pyrimidine moiety, potentially altering its chemical reactivity and biological interactions.
Uniqueness
The presence of both the pyrimidine and thiophene groups in 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide makes it unique compared to similar compounds. These groups provide additional sites for interaction with biological targets, potentially enhancing its efficacy and specificity in medicinal applications.
Properties
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS2/c1-14-11-15(2)24-21(23-14)30-13-18-19(20(28)22-12-17-9-6-10-29-17)25-26-27(18)16-7-4-3-5-8-16/h3-11H,12-13H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHAZDUIFNYESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)NCC4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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